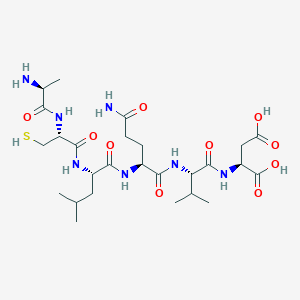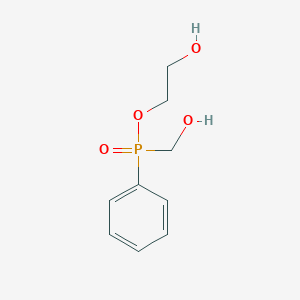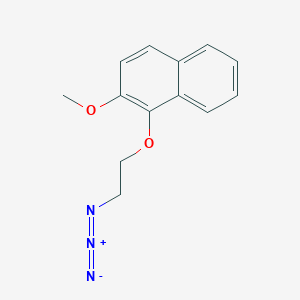![molecular formula C14H10N2O2 B12606027 3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 880770-86-5](/img/structure/B12606027.png)
3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that combines the structural features of benzodioxole and pyrrolopyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the coupling of a benzodioxole derivative with a pyrrolopyridine precursor under specific conditions, such as the use of a palladium catalyst, a phosphine ligand, and a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . This disrupts the mitotic process, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the pyrrolopyridine structure.
Pyrrolopyridine derivatives: Similar core structure but different substituents on the pyrrolopyridine ring.
Uniqueness
3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combined structural features, which contribute to its diverse biological activities. The presence of both benzodioxole and pyrrolopyridine moieties allows for multiple modes of action and potential therapeutic applications .
Propiedades
Número CAS |
880770-86-5 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10N2O2/c1-2-10-11(7-16-14(10)15-5-1)9-3-4-12-13(6-9)18-8-17-12/h1-7H,8H2,(H,15,16) |
Clave InChI |
FJKRMZLCRICBOG-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CNC4=C3C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)


![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)


![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)

![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
